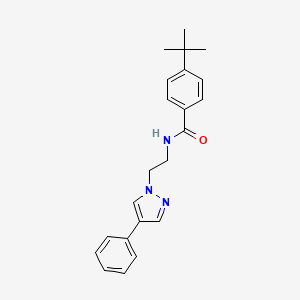![molecular formula C15H17F2NO3S B2753671 (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705549-57-0](/img/structure/B2753671.png)
(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H17F2NO3S and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Persistence and Toxicity of Perfluorochemicals
Dialysis Membranes Influence Perfluorochemical Concentrations
A study investigated the influence of dialysis membranes on the concentrations of toxic perfluorochemicals (PFCs) in patients undergoing hemodialysis. This research is relevant for understanding the environmental persistence and potential toxicity of fluorinated compounds, including how they might be managed or mitigated in medical settings (Liu et al., 2018).
Exposure to Brominated Flame Retardants and Perfluorinated Chemicals
Another study assessed the exposure of the Flemish population to brominated flame retardants and perfluorinated compounds by analyzing human blood and milk. Such research highlights the widespread presence of fluorinated compounds in the environment and their potential health impacts (Roosens et al., 2010).
Pharmacokinetics and Toxicity Studies
Methanol-Induced Retinal Toxicity
Optical coherence tomography findings in a patient with methanol toxicity provide insights into the toxic effects of certain chemicals on the human body, particularly the visual system. This case study could offer a perspective on the safety and toxicity evaluation of new chemical entities (Klein et al., 2017).
Dapsone Poisoning Treatment with Ascorbic Acid
A report on the treatment of dapsone poisoning using ascorbic acid in a child demonstrates the importance of understanding the metabolic pathways and potential antidotes for chemical toxicities. This could relate to the safety profile and therapeutic interventions for adverse effects of chemical compounds (Agrawal et al., 2017).
Environmental and Human Exposure Studies
- Exposure to Perfluoroalkyl Substances and Human Health: Research on the exposure to polyfluoroalkyl substances and their association with cholesterol, body weight, and insulin resistance in the general U.S. population explores the health implications of long-term exposure to fluorinated compounds. Understanding such relationships is crucial for evaluating the potential health risks of new fluorinated chemicals (Nelson et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound is the TYK2 protein , a member of the JAK family kinase . TYK2 plays a crucial role in the signaling pathways of IL-12 and IL-23, which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor, known as ARTS-011 . It binds with high selectivity and potency to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The inhibition of TYK2 affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . By inhibiting these pathways, the compound can potentially alleviate the symptoms of diseases such as psoriasis, lupus, and IBD .
Result of Action
The inhibition of TYK2 by this compound leads to a decrease in IL-12/18-induced IFNγ production . In animal models, it has been shown to reduce ear swelling in a dose-dependent manner in an IL-23-induced mouse psoriasis model . It was also highly efficacious in an anti-CD40 antibody-induced mouse IBD model .
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-22(20,21)11-7-9-5-6-10(8-11)18(9)15(19)14-12(16)3-2-4-13(14)17/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREAAXJNPSTYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)
![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)
![1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2753591.png)
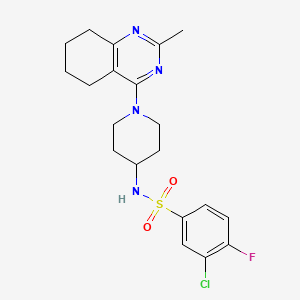
![2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2753593.png)
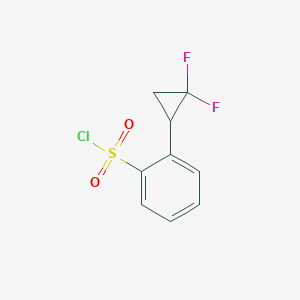
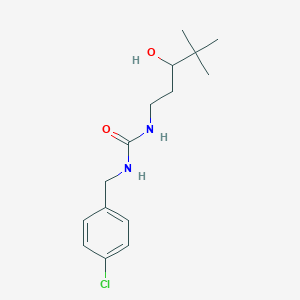
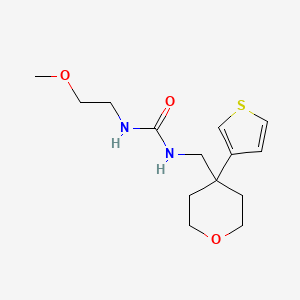
![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)

![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)


